Cas no 1623461-04-0 (6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid)

6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid
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- Inchi: 1S/C8H5F4NO2/c9-3-1-2-4(13)5(7(14)15)6(3)8(10,11)12/h1-2H,13H2,(H,14,15)
- InChI Key: SNFBXJSDBDLMKS-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C(=O)O)=C1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 256
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015852-1g |
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid |
1623461-04-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A015015852-500mg |
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid |
1623461-04-0 | 97% | 500mg |
815.00 USD | 2021-05-31 | |
Alichem | A015015852-250mg |
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid |
1623461-04-0 | 97% | 250mg |
489.60 USD | 2021-05-31 |
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid
6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 1623461-04-0): A Comprehensive Overview
The compound6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid, identified by the CAS registry numberCAS No. 1623461-04-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoic acids, which are widely recognized for their versatility in synthetic chemistry and their role as intermediates in drug development.
The molecular structure of6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid is characterized by a benzene ring substituted with an amino group at position 6, a fluorine atom at position 3, and a trifluoromethyl group at position 2. These substituents contribute to the compound's unique chemical properties, including its acidity, reactivity, and stability. The presence of the trifluoromethyl group, in particular, imparts significant electron-withdrawing effects, which can influence the compound's behavior in various chemical reactions.
Recent studies have highlighted the potential of6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid as a promising candidate in the field of medicinal chemistry. Researchers have explored its role as a building block for the synthesis of bioactive molecules, particularly in the development of novel anti-tumor agents and anti-inflammatory drugs. The compound's ability to act as a chiral auxiliary or a directing group in complex molecule synthesis has also been extensively investigated.
In terms of synthesis, several methodologies have been reported for the preparation ofCAS No. 1623461-04-0. These methods typically involve multi-step processes that include Friedel-Crafts acylation, nucleophilic aromatic substitution, and amide formation. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcomes.
The pharmacological properties of6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid have been studied in depth, with particular emphasis on its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
In addition to its pharmaceutical applications,CAS No. 1623461-04-0 has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its role as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electron-withdrawing groups enhance device performance.
The environmental impact and safety profile of6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid are critical considerations for its industrial application. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard test conditions; however, further research is required to fully understand its long-term environmental effects.
In conclusion,CAS No. 1623461-04-0, or6-Amino-3-fluoro-2-(trifluoromethyl)benzoic acid, represents a versatile and promising compound with applications spanning multiple disciplines within chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse fields.
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